molecular formula C14H16N2O4 B449494 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide CAS No. 438464-88-1

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B449494
CAS No.: 438464-88-1
M. Wt: 276.29g/mol
InChI Key: SYAWBGYEWOAARL-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide is an organic compound with the molecular formula C14H16N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both ethoxyphenoxy and carbohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require catalysts or specific reagents, such as halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amines or other reduced forms of the carbohydrazide group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique functional groups may make it useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenoxy and carbohydrazide groups can form hydrogen bonds or other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Methoxyphenoxy)methyl]furan-2-carbohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide: Contains a chlorophenoxy group, which may alter its reactivity and applications.

    5-[(4-Nitrophenoxy)methyl]furan-2-carbohydrazide:

Uniqueness

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide is unique due to the presence of the ethoxyphenoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and applications in various fields.

Properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-18-10-3-5-11(6-4-10)19-9-12-7-8-13(20-12)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAWBGYEWOAARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328088
Record name 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438464-88-1
Record name 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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